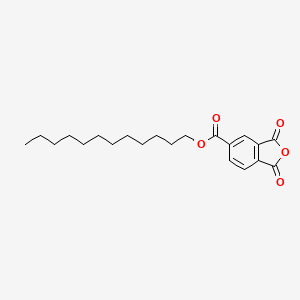
5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, dodecyl ester
Cat. No. B8636737
Key on ui cas rn:
22485-51-4
M. Wt: 360.4 g/mol
InChI Key: XYYCSQGLMVDENW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06998491B2
Procedure details


In a 3-L flask equipped with a stirrer, a thermometer and a dropping funnel, 110 g (522.39 mmol) of anhydrous trimellitic chloride (4-chlorocarbonylphthalic anhydride) and 770 g of 1,4-dioxane were placed and were stirred at room temperature in an atmosphere of a nitrogen gas. To the resulting mixture, a mixture of 92.70 g (497.52 mmol) of 1-dodecanol, 41.32 g (522.39 mmol) of pyridine and 370 g of 1,4-dioxane was added dropwise over 1 hour. The mixture was stirred at room temperature for further 5 hours, followed by dropwise addition of 570 g of pure water over 30 minutes. Pyridine hydrochloride separated in a reaction system was then dissolved, and a crystal of target 4-dodecyloxycarbonylphthalic anhydride separated out. The resulting mixture was stirred for further 1 hour, the precipitate was separated by filtration and was rinsed with pure water, was then dried at 50° C. under reduced pressure and thereby yielded 145.26 g (402.99 mmol) of 4-dodecyloxycarbonylphthalic anhydride as a white powder. The yield was 80.1% on the basis of 1-dodecanol and 77.1% on the basis of anhydrous trimellitic chloride.






Yield
80.1%
Identifiers


|
REACTION_CXSMILES
|
[C:1](Cl)(=[O:14])[C:2]1[C:3](=[CH:7][C:8](=[CH:12][CH:13]=1)[C:9](Cl)=[O:10])[C:4](Cl)=[O:5].[O:16]1CCOCC1.[CH2:22]([OH:34])[CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH3:33].N1C=CC=CC=1>O>[CH2:22]([O:34][C:9]([C:8]1[CH:7]=[C:3]2[C:4](=[O:16])[O:5][C:1](=[O:14])[C:2]2=[CH:13][CH:12]=1)=[O:10])[CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH3:33]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
110 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=1C(C(=O)Cl)=CC(C(=O)Cl)=CC1)(=O)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
770 g
|
|
Type
|
reactant
|
|
Smiles
|
O1CCOCC1
|
Step Three
|
Name
|
|
|
Quantity
|
92.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCC)O
|
|
Name
|
|
|
Quantity
|
41.32 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
370 g
|
|
Type
|
reactant
|
|
Smiles
|
O1CCOCC1
|
Step Four
|
Name
|
|
|
Quantity
|
570 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
were stirred at room temperature in an atmosphere of a nitrogen gas
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a 3-L flask equipped with a stirrer
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise over 1 hour
|
|
Duration
|
1 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred at room temperature for further 5 hours
|
|
Duration
|
5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Pyridine hydrochloride separated in a reaction system
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
was then dissolved
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a crystal of target 4-dodecyloxycarbonylphthalic anhydride separated out
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The resulting mixture was stirred for further 1 hour
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the precipitate was separated by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
was rinsed with pure water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was then dried at 50° C. under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCCCCCC)OC(=O)C=1C=C2C(C(=O)OC2=O)=CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 402.99 mmol | |
| AMOUNT: MASS | 145.26 g | |
| YIELD: PERCENTYIELD | 80.1% | |
| YIELD: CALCULATEDPERCENTYIELD | 81% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
